2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. The presence of both benzyl and methoxy groups in the structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Sulfonamide: The reaction between benzenesulfonyl chloride and benzylamine in the presence of a base such as triethylamine to form N-benzylbenzenesulfonamide.
Acylation: The N-benzylbenzenesulfonamide is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-HYDROXYPHENYL)ACETAMIDE.
Reduction: Formation of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ETHYLAMINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the sulfonamide group.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Therapeutics: Possible therapeutic applications in treating infections or diseases.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-Benzylsulfonamides: Compounds with similar structures but different substituents.
Methoxyphenylacetamides: Compounds with similar acetamide structures but different sulfonamide groups.
Uniqueness
2-(N-BENZYLBENZENESULFONAMIDO)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to the combination of benzyl, sulfonamide, and methoxyphenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-14-12-19(13-15-20)23-22(25)17-24(16-18-8-4-2-5-9-18)29(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDOOPRAUMMTRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360302 | |
Record name | STK153803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-08-8 | |
Record name | STK153803 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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